The primary research application of N~1~-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N~1~,N~2~-dimethylglycinamide, as identified in the provided abstracts, is in the field of atypical antipsychotic drug development. [] Research suggests that it exhibits promising in vitro and in vivo activity in rodent models of psychosis, indicating its potential as a therapeutic agent for schizophrenia and other psychotic disorders. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2